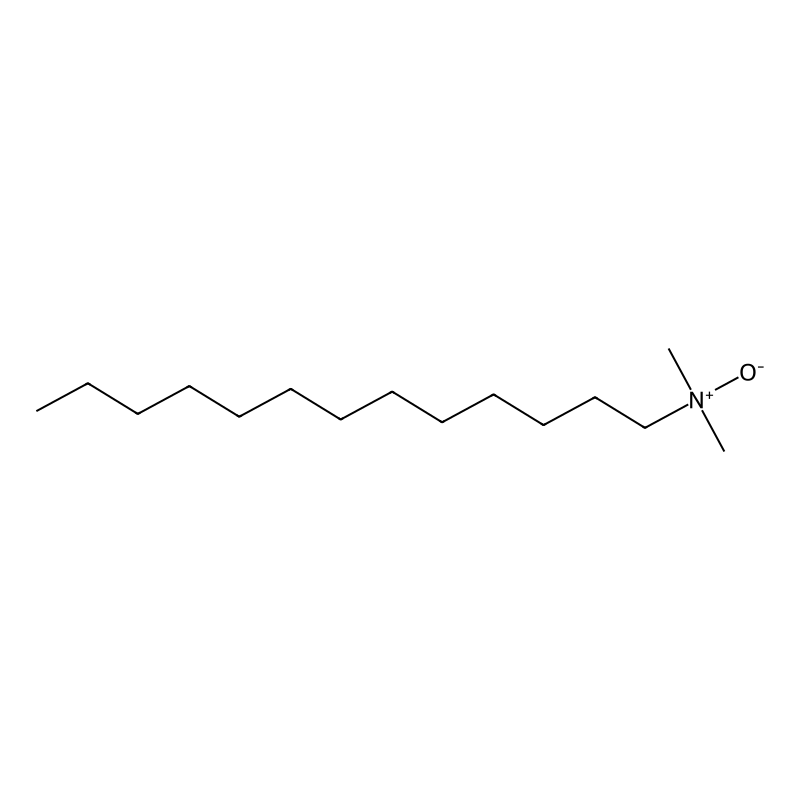N,N-Dimethyltridecylamine N-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Limited Application
While Amines, C10-16-alkyldimethyl, N-oxides (C10-16 ADMAOs) are widely used in consumer products like detergents and shampoos, their application in scientific research is limited. This is primarily due to their lack of unique or specific properties compared to other readily available chemicals.
Potential Applications
Some potential research applications for C10-16 ADMAOs exist, but they are not extensively explored. These include:
- Surfactant Studies: C10-16 ADMAOs exhibit surfactant properties, meaning they can lower the surface tension of liquids. This could be of interest in studies focusing on surface interactions, such as protein-lipid interactions in cell membranes [].
- Material Science Applications: Their ability to modify surface properties might be relevant for developing new materials with specific wettability or self-assembly characteristics.
- Environmental Studies: As C10-16 ADMAOs are present in various consumer products, they may be found in environmental samples. Research could investigate their potential environmental impact and degradation pathways [].
N,N-Dimethyltridecylamine N-oxide is a quaternary ammonium compound with the chemical formula C₁₅H₃₃NO. It is classified as an amine oxide, which contains a nitrogen atom bonded to three organic substituents and one oxygen atom. This compound is typically found as a colorless to pale yellow liquid and is hygroscopic in nature, meaning it can absorb moisture from the air. Its structure consists of a long hydrocarbon chain, which contributes to its surfactant properties, making it useful in various applications.
Amines, C10-16-alkyldimethyl, N-oxides, primarily act as surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with surfaces more effectively. In cleaning products, for example, they help lift dirt and grime from surfaces [].
The amphoteric nature of these amine oxides allows them to interact with both oily and water-based substances, making them versatile cleaning agents [].
- Formation of Salts: It reacts with strong acids in exothermic reactions to form salts and water, demonstrating its basicity, albeit less than the tertiary amine from which it is derived .
- Reduction: The compound can be reduced back to the corresponding amine using reagents like lithium aluminum hydride or sodium borohydride .
- Decomposition: Upon heating, amine oxides can undergo pyrolytic elimination, leading to the formation of hydroxylamines and alkenes .
N,N-Dimethyltridecylamine N-oxide exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. It has been shown to possess properties that inhibit bacterial growth, making it valuable in formulations for cleaning products and personal care items. Additionally, it may act as a prodrug in certain therapeutic contexts, where its metabolites exhibit enhanced biological activity .
The synthesis of N,N-Dimethyltridecylamine N-oxide typically involves the oxidation of N,N-dimethyltridecylamine using oxidizing agents such as hydrogen peroxide or peracids. The general procedure includes:
- Reaction Setup: Combine N,N-dimethyltridecylamine with an oxidizing agent in an appropriate solvent.
- Controlled Addition: Slowly add the oxidizing agent while maintaining the reaction temperature to avoid excessive heat generation.
- Isolation: After completion of the reaction, isolate the product through methods such as distillation or extraction .
N,N-Dimethyltridecylamine N-oxide finds extensive applications across various industries:
- Surfactants: Used in cleaning products, personal care formulations, and industrial detergents due to its emulsifying and wetting properties.
- Biocides: Acts as an antimicrobial agent in disinfectants and preservatives.
- Cosmetics: Incorporated into shampoos and conditioners for its conditioning effects on hair .
Several compounds share structural similarities with N,N-Dimethyltridecylamine N-oxide. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| N,N-Dimethyldodecylamine N-oxide | C₁₂H₂₇NO | Shorter hydrocarbon chain; used primarily as a surfactant. |
| Laurylamine oxide | C₁₂H₂₅NO | Similar surfactant properties but less hydrophobic. |
| Dodecyldimethylamine oxide | C₁₂H₂₅NO | Exhibits antimicrobial activity; shorter chain length. |
| N-Lauryldimethylamine N-oxide | C₁₂H₂₅NO | Used in personal care products; similar surfactant properties. |
N,N-Dimethyltridecylamine N-oxide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This characteristic allows it to function effectively in various formulations requiring robust surfactant properties.
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 138 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (98.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
Textiles, apparel, and leather manufacturing
Amines, C10-16-alkyldimethyl, N-oxides: ACTIVE








